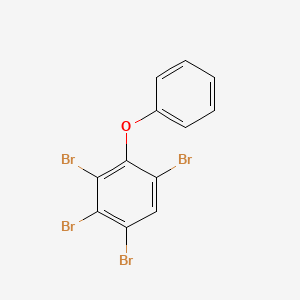

2,3,4,6-Tetrabromodiphenyl ether

Description

Classification within Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a family of 209 possible individual substances, known as congeners, which are categorized based on the number of bromine atoms attached to the diphenyl ether structure. wikipedia.orgnih.govcdc.gov Tetrabromodiphenyl ethers (TetraBDEs) are a homolog group of PBDEs that contain a total of four bromine atoms. nih.govepa.govpops.int Within this group, there are 42 possible isomers, each with a unique arrangement of bromine atoms on the two phenyl rings. nih.govcdc.govepa.gov 2,3,4,6-Tetrabromodiphenyl ether is one of these specific congeners.

The general chemical structure of PBDEs consists of two phenyl rings linked by an oxygen atom, with bromine atoms substituting hydrogen atoms. The numbering of the carbon atoms on the phenyl rings follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which allows for the precise identification of each congener. nih.gov

| Homolog Group | Number of Bromine Atoms | Number of Possible Congeners |

|---|---|---|

| Monobromodiphenyl ether | 1 | 3 |

| Dibromodiphenyl ether | 2 | 12 |

| Tribromodiphenyl ether | 3 | 24 |

| Tetrabromodiphenyl ether | 4 | 42 |

| Pentabromodiphenyl ether | 5 | 46 |

| Hexabromodiphenyl ether | 6 | 42 |

| Heptabromodiphenyl ether | 7 | 24 |

| Octabromodiphenyl ether | 8 | 12 |

| Nonabromodiphenyl ether | 9 | 3 |

| Decabromodiphenyl ether | 10 | 1 |

Historical Perspective on Environmental Introduction and Production Phase-Outs

The commercial production of PBDEs began in the 1970s, and they were incorporated into a wide array of products to meet fire safety standards. nih.gov These products included electronics, furniture with polyurethane foam, textiles, and building materials. wikipedia.orgnih.gov PBDEs were typically used in three main commercial mixtures: PentaBDE, OctaBDE, and DecaBDE. canada.ca The PentaBDE mixture was predominantly composed of pentabromodiphenyl ether congeners but also contained significant amounts of tetrabromodiphenyl ethers. canada.ca

Concerns over the environmental persistence, bioaccumulation, and potential toxicity of PBDEs led to a gradual phase-out of their production and use. In the United States, the sole producer of the commercial PentaBDE mixture voluntarily ceased its production at the end of 2004. epa.gov Similarly, the production of commercial PentaBDE and OctaBDE mixtures ended in Europe in 1997 and 2004, respectively. pops.int These phase-outs were driven by increasing scientific evidence of their widespread presence in the environment and in human tissues. nih.gov

Global Regulatory Status and Persistent Organic Pollutant (POP) Listing

Due to their persistence in the environment and their ability to bioaccumulate, several PBDEs, including the tetrabromodiphenyl ether group, have been listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention. nih.govpops.int In 2009, at its fourth meeting, the Conference of the Parties to the Stockholm Convention decided to list tetrabromodiphenyl ether and pentabromodiphenyl ether in Annex A of the convention, which calls for the elimination of their production and use. pops.intpops.int

The listing specifically defines "tetrabromodiphenyl ether and pentabromodiphenyl ether" as including 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), as well as other tetra- and pentabromodiphenyl ethers present in commercial pentabromodiphenyl ether. pops.intbrsmeas.org This decision allows for certain specific exemptions, such as the recycling of articles that may contain these substances, with a final expiration date for these exemptions set for 2030 at the latest. pops.intbrsmeas.orgpops.int The European Union has also implemented regulations restricting the presence of these PBDEs in products. sgs.com

Prominence of Specific Tetrabromodiphenyl Ether Congeners in Research (e.g., 2,2',4,4'-Tetrabromodiphenyl Ether [BDE-47])

Among the 42 possible tetrabromodiphenyl ether congeners, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been the most extensively studied. epa.govfrontiersin.orgmdpi.com BDE-47 is one of the most prominent PBDE congeners detected in environmental samples, as well as in animal and human tissues. frontiersin.orgnih.gov Its prevalence is largely due to its being a major component of the widely used commercial PentaBDE flame retardant mixture. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQYWYZZLOZVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879884 | |

| Record name | BDE-62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-33-7 | |

| Record name | 2,3,4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8491HCA5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Tetrabromodiphenyl Ethers

Occurrence in Abiotic Environmental Matrices

2,3,4,6-Tetrabromodiphenyl ether, as part of the broader category of PBDEs, has been identified in various non-living environmental components, highlighting its persistence and mobility.

Atmospheric Distribution and Long-Range Transport

Polybrominated diphenyl ethers are known to undergo long-range atmospheric transport, enabling their distribution to remote regions far from their original sources. researchgate.net Lighter PBDEs, such as the tetrabromodiphenyl ether congeners, are particularly susceptible to this mode of transport. researchgate.net Studies have shown that lower-brominated congeners have a long-range transport potential comparable to that of PCBs known to be subject to significant long-range transport. researchgate.net While highly brominated congeners have a lower potential to reach remote areas, the lighter components of commercial PBDE mixtures are predominant in these regions. researchgate.net

The atmospheric transport of PBDEs is influenced by factors such as their partitioning between the gas and particle phases. fera.co.uk While it was previously believed that highly brominated PBDEs would be almost entirely sorbed on particles, recent models and monitoring data suggest a significant fraction can exist in the gas phase, which influences their transport potential. fera.co.uk The variability of meteorological conditions, such as precipitation and wind, also plays a crucial role in the long-range transport of these compounds. nih.gov

Aquatic Systems: Rivers, Lakes, and Seawater Contamination Profiles

Tetrabromodiphenyl ethers have been detected in various aquatic environments, including rivers, lakes, and seawater. nih.govresearchgate.net The contamination of these systems often originates from industrial effluents and the leaching of PBDEs from consumer products in landfills. helcom.fi In a study of the artificial Lake Shihwa in Korea, total concentrations of 23 PBDE congeners in water ranged from 0.16 to 11.0 ng/L. researchgate.net The surrounding creeks, particularly those near industrial complexes, were identified as major pathways for PBDE contamination. researchgate.net

The ocean is considered a significant sink for PBDEs. nih.gov Marine environments can exhibit different PBDE patterns and concentrations compared to freshwater systems. nih.gov

Sediment and Soil Contamination Levels, particularly near Electronic Waste Dismantling Sites

Sediments and soils, especially in the vicinity of electronic waste (e-waste) dismantling sites, are major reservoirs for PBDEs. researchgate.netnih.gov Rudimentary recycling techniques used in some regions result in significant environmental contamination. researchgate.net Studies in Guiyu, a major e-waste recycling town in southern China, have reported some of the highest PBDE concentrations to date. researchgate.net For instance, a sample from an open-burning site for e-waste had a total of 14 PBDEs concentration of 390,000 ng/g dry weight, while sediments affected by circuit board shredding had an average concentration of 220,000 ng/g dry weight. researchgate.net

Even in regulated e-waste recycling sites, elevated levels of PBDEs can be found in soils and sediments, although they are orders of magnitude lower than in unregulated sites. nih.gov In a regulated site in Eastern China, the concentrations of Σ21PBDEs in sediments ranged from 4.31 to 327 ng/g dry weight. nih.gov Research has also shown a correlation between PBDE concentrations and the distance from workshops, providing evidence that these operations are a significant source of PBDEs to the environment. researchgate.net

| Location Type | Matrix | Total PBDE Concentration (ng/g dry weight) | Reference |

| E-waste open-burning site | Ash | 390,000 | researchgate.net |

| E-waste circuit board shredding | Sediment | 220,000 (average) | researchgate.net |

| Regulated e-waste recycling site | Sediment | 4.31 - 327 | nih.gov |

| Watershed near e-waste site | Sediment | up to 36,392 | nih.govresearchgate.net |

Presence in Biotic Environmental Compartments

The bioaccumulative nature of this compound and other PBDEs leads to their detection in a wide range of living organisms.

Detection in Aquatic Biota (e.g., Fish, Microalgae, Mollusks, Cetaceans)

PBDEs have been widely detected in various aquatic organisms. nih.govresearchgate.net The profiles of PBDEs in aquatic fauna often differ from those of the commercial formulations, with a higher proportion of certain congeners. researchgate.net Marine organisms, in particular, can accumulate high levels of PBDEs due to the potential for biomagnification through the food chain. nih.gov

Studies on marine microalgae have demonstrated their capacity to take up PBDEs from the surrounding water. researchgate.net For example, four species of microalgae exposed to BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), a closely related isomer, showed significant accumulation. researchgate.net Fish from various locations, including the Baltic Sea and the Great Lakes, have shown contamination with a range of PBDE congeners. researchgate.net Detectable concentrations of tetrabromodiphenyl ethers have been found in the livers of fish such as dab, flounder, and plaice. researchgate.net

Accumulation in Avian Species and Eggs

Avian species, particularly those at higher trophic levels, are also susceptible to PBDE accumulation. PBDEs have been detected in the eggs of various bird species worldwide, indicating maternal transfer of these contaminants. usgs.govnih.gov A study on peregrine falcons in Sweden detected several PBDE congeners in their eggs. uni.hu Similarly, a study in British Columbia, Canada, found exponentially increasing concentrations of PBDEs in the eggs of great blue herons and double-crested cormorants between 1979 and 2002. nih.govacs.org The congener pattern in these eggs often reflects exposure to commercial penta-BDE formulations. nih.govacs.org

Limited Scientific Data Available for this compound

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data on the chemical compound This compound . While the broader class of Polybrominated Diphenyl Ethers (PBDEs) has been extensively studied due to their environmental persistence and potential health risks, the vast majority of this research has concentrated on other, more prevalent isomers, particularly 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) .

Consequently, creating a detailed article with specific research findings and data tables on the environmental occurrence, distribution, bioaccumulation, and biomagnification of this compound is not feasible based on currently accessible information.

Polybrominated diphenyl ethers are a class of man-made chemicals that have been widely used as flame retardants in a variety of consumer products, including plastics, textiles, and electronics. oup.comnih.govnih.gov These compounds are not chemically bound to the materials they are added to, allowing them to leach into the environment over time. oup.comnih.gov Due to their persistence, they are now ubiquitous environmental contaminants found in air, water, soil, and sediment. oup.comnih.govnih.gov

The primary focus of environmental and toxicological studies has been on the most commonly detected PBDE congeners in environmental and biological samples. These include BDE-47, BDE-99, BDE-153, BDE-154, and BDE-209. nih.goveuropa.eu BDE-47, in particular, is often the most abundant congener found in human and wildlife tissues. nih.govacs.orgsacredheart.edu

The bioaccumulative nature of PBDEs means they can build up in organisms, and their concentration can increase up the food chain (biomagnification). mdpi.comnih.gov Studies on various food webs, from aquatic to terrestrial, have documented this process, but again, these studies predominantly report data for the more common PBDE congeners. mdpi.comnih.govgulfofmaine.org For instance, research in marine food webs has shown that tetra- to hexa-BDEs are highly biomagnified. mdpi.comgulfofmaine.org

The search for data specifically on This compound is further complicated by inconsistencies in chemical nomenclature across different databases. While this specific isomer is identified, detailed studies on its environmental fate and biological interactions are largely absent from the public scientific record. While predictive models for exposure to this compound exist, they are estimations and not a substitute for direct observational and experimental data.

Analytical Methodologies for Tetrabromodiphenyl Ethers

Sample Preparation and Extraction Techniques in Environmental Matrices.sigmaaldrich.com

The initial and one of the most critical stages in the analysis of tetrabromodiphenyl ethers is the effective extraction of these compounds from complex environmental matrices such as soil, sediment, water, and biological tissues. cdc.gov The choice of extraction technique is dictated by the sample type, the concentration of the target analytes, and the desired level of selectivity.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and innovative sample preparation technique. sigmaaldrich.com It utilizes coated fibers to extract and concentrate volatile and semi-volatile compounds, such as tetrabromodiphenyl ethers, from a sample prior to their analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com SPME integrates sampling, isolation, and enrichment into a single step, and by controlling parameters like fiber coating polarity and thickness, and sampling time, it can yield highly consistent and quantifiable results, even for analytes at low concentrations. sigmaaldrich.com

Disposable polydimethylsiloxane (B3030410) (PDMS) fibers have been successfully used to determine the freely dissolved concentrations of PBDEs in sediment porewater, which is a key indicator of their bioavailability. nih.gov This approach has shown that in sediments, PBDEs are predominantly sorbed to the solid phase. nih.gov Etched stainless steel wires have also been investigated as a potential SPME adsorbent for the enrichment of trace levels of PBDEs from environmental water samples, demonstrating good potential for rapid analysis when coupled with GC-mass spectrometry (MS). rsc.org

Liquid-liquid extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. youtube.comyoutube.com In the context of tetrabromodiphenyl ether analysis, LLE is often employed to extract the analytes from aqueous samples into an organic solvent. The process involves vigorous mixing of the sample with the extraction solvent to facilitate the transfer of the target compounds into the organic phase. youtube.com Multiple extractions with fresh portions of the organic solvent are often performed to maximize recovery. youtube.com After extraction, the combined organic layers are typically dried using a drying agent like sodium sulfate (B86663) to remove any residual water before further processing. youtube.com

The selection of the appropriate organic solvent is crucial and depends on the polarity of the target analytes. For PBDEs, which are relatively nonpolar, solvents like hexane (B92381), dichloromethane, or a mixture thereof are commonly used. cdc.gov

Soxhlet extraction is a classic and robust technique for the exhaustive extraction of analytes from solid samples. researchgate.net This method is particularly useful for extracting PBDEs from complex matrices like soil, sediment, and sludge. thermofisher.comnih.gov The procedure involves placing the solid sample in a thimble, which is then placed in the Soxhlet apparatus. An organic solvent is heated, and its vapor rises, condenses, and drips onto the sample, extracting the analytes. researchgate.net Once the solvent level in the thimble chamber reaches a certain point, it siphons back into the boiling flask, carrying the extracted analytes with it. This cycle is repeated multiple times to ensure complete extraction. researchgate.net

For the analysis of PBDEs in sediment and sludge, samples are often Soxhlet extracted with toluene (B28343) for an extended period, for instance, 24 hours. thermofisher.com Similarly, for soil samples, a mixture of acetone (B3395972) and hexane has been used for 48 hours to extract BDE-209, a decabromodiphenyl ether. nih.gov While effective, Soxhlet extraction is a time-consuming and solvent-intensive method. diva-portal.org

Following extraction, the resulting extract is often complex and contains co-extracted matrix components that can interfere with the final analysis. Therefore, a purification or "cleanup" step is essential to remove these interferences. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel and alumina (B75360). nih.govnih.gov

The choice of adsorbent and elution solvents allows for the separation of the target analytes from interfering compounds based on their polarity. For instance, a basic alumina column can be used to purify extracts from sediment and sludge samples, with the PBDEs being eluted with a mixture of n-hexane and dichloromethane. thermofisher.com In some methods, a multi-layer silica gel column is employed to isolate PBDEs from polar compounds, followed by further fractionation on alumina/silica gel columns and a final purification step using a Florisil column. nih.gov These purification steps are critical for obtaining clean extracts, which leads to more accurate and reliable quantification of tetrabromodiphenyl ethers and other PBDE congeners.

Chromatographic Separation Techniques for Congener Analysis.sigmaaldrich.comnih.gov

Due to the existence of 209 possible PBDE congeners, which differ in the number and position of bromine atoms, powerful separation techniques are required for their individual determination. thermofisher.com Chromatographic methods, particularly gas chromatography, are the cornerstone of PBDE analysis.

Gas chromatography (GC) is the standard and most widely employed analytical technique for the separation of PBDEs due to their volatility and thermal stability. nih.govthermofisher.com The separation is achieved on a capillary column, where different PBDE congeners are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net

The injection of the sample into the GC system is a critical step. Common injection techniques include split/splitless, on-column, and programmable temperature vaporization (PTV) injection. nih.gov Split/splitless injection is routinely used but can sometimes lead to thermal degradation of higher molecular weight PBDEs at high inlet temperatures. nih.gov

Following separation on the GC column, the congeners are detected using various detectors. Mass spectrometry (MS) is the most powerful and widely used detection method as it provides not only quantification but also structural information for definitive identification. cdc.gov Electron capture negative ionization (ECNI) is a particularly sensitive ionization technique for compounds with four or more bromine atoms. cdc.gov High-resolution mass spectrometry (HRMS) offers even greater selectivity and sensitivity. epa.gov

The table below summarizes the typical GC conditions used for the analysis of PBDEs.

| Parameter | Condition | Reference |

| Column | Thermo Scientific™ TraceGOLD™ TG-PBDE 15 m × 0.25 mm I.D. × 0.10 μm film | thermofisher.com |

| Injector Temperature | 260 °C | researchgate.net |

| Carrier Gas | Helium at a constant flow rate of 1.8 mL/min | researchgate.net |

| Oven Temperature Program | 80 °C (1.5 min), then 30 °C/min to 90 °C, then 3 °C/min to 225 °C, then 7 °C/min to 270 °C, then 10 °C/min to 320 °C (10 min hold) | nih.gov |

| Detector | Mass Spectrometer (e.g., Orbitrap, Triple Quadrupole) | thermofisher.comthermofisher.com |

| Ion Source Temperature | 230 °C | researchgate.net |

Good chromatographic resolution is essential, especially for critical pairs of congeners that may have similar mass spectra, such as BDE-49 and BDE-71. thermofisher.comthermofisher.com The development of specialized capillary columns, such as the TraceGOLD™ TG-PBDE, has enabled faster separation times of under 11 minutes for a comprehensive suite of PBDE congeners. thermofisher.com

Optimization of Gas Chromatography Capillary Columns

Gas chromatography (GC) is a cornerstone technique for the analysis of polybrominated diphenyl ethers (PBDEs). The choice and optimization of the capillary column are critical for achieving the necessary separation of these compounds.

Key factors in column selection include the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.com For most PBDE applications, a 30-meter column provides a good balance between resolution, analysis time, and required head pressure. sigmaaldrich.com However, for more complex samples, longer columns of 50 or 60 meters may be necessary to achieve adequate separation. chemcoplus.co.jp Conversely, shorter columns, around 15 meters, can be advantageous for analyzing high-boiling and thermally labile compounds. nih.gov

The internal diameter of the column influences both its efficiency (number of theoretical plates) and sample capacity. sigmaaldrich.com A smaller I.D. generally leads to higher efficiency and narrower peaks, while a larger I.D. can accommodate a larger sample volume. sigmaaldrich.com The 0.25 mm I.D. is a popular choice as it offers a compromise between these two factors. sigmaaldrich.com

The stationary phase chemistry is paramount for selectivity. For PBDE analysis, non-polar or intermediate-polar stationary phases are commonly used. sigmaaldrich.com The film thickness of the stationary phase also plays a role; thicker films can improve the separation of very active compounds but may also lead to increased column bleed at high temperatures. chemcoplus.co.jp High-temperature-stable columns are often required for the analysis of higher brominated PBDEs. researchgate.net The optimization of GC conditions, such as the oven temperature program and carrier gas flow rate, is also crucial for achieving good chromatographic separation in a reasonable timeframe. nih.govthermofisher.com

| Parameter | Effect on Separation | Typical Choice for PBDE Analysis |

| Length | Longer columns provide greater resolution but increase analysis time and back pressure. sigmaaldrich.com | 30 m offers a good balance. sigmaaldrich.com 15 m for high-boiling compounds, nih.gov 50-60 m for complex samples. chemcoplus.co.jp |

| Internal Diameter (I.D.) | Smaller I.D. increases efficiency (narrower peaks); larger I.D. increases sample capacity. sigmaaldrich.com | 0.25 mm is a common compromise. sigmaaldrich.com |

| Stationary Phase | Determines the selectivity of the separation based on polarity. sigmaaldrich.com | Non-polar or intermediate-polar phases are frequently used. sigmaaldrich.com |

| Film Thickness | Thicker films can improve separation of active compounds but may increase column bleed. chemcoplus.co.jp | Optimized based on the specific application and target analytes. |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the primary detection method coupled with GC for the analysis of PBDEs due to its high sensitivity and selectivity.

Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole mass spectrometer, offers a high degree of selectivity by monitoring compound-specific fragmentation patterns. waters.com This technique is a more affordable alternative to high-resolution mass spectrometry (HRMS) for analyzing PBDEs in complex environmental samples. nih.gov In GC-MS/MS, the first quadrupole selects a specific precursor ion, which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for sensitive and specific quantification. nih.govwaters.com

High-resolution accurate-mass (HRAM) GC-Orbitrap mass spectrometry provides exceptional sensitivity, selectivity, and mass accuracy for the analysis of PBDEs. sepscience.comthermofisher.com This technology allows for the confident identification and quantification of target compounds, even in highly complex matrices, by providing mass accuracy of less than 2 ppm. thermofisher.com The high resolving power, which can exceed 240,000, enables the separation of target analytes from matrix interferences with the same nominal mass. thermofisher.com GC-Orbitrap MS can be used for both targeted and untargeted screening of a wide range of contaminants. thermofisher.comthermofisher.com

Electron Capture Negative Ion (ECNI) mass spectrometry is a highly sensitive ionization technique for the detection of electrophilic compounds like PBDEs. nih.gov In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. For PBDEs, this often results in the formation of bromide ions (m/z 79 and 81) or phenoxide ions from the cleavage of the ether bond. nih.govspectroscopyonline.com This technique is particularly advantageous for the analysis of highly brominated congeners. The choice of reagent gas, such as methane (B114726) or nitrogen, can influence the sensitivity and fragmentation patterns. nih.gov Nitrogen has been shown to be a suitable alternative to methane, offering higher sensitivity for many polybrominated compounds and reducing ion source contamination. nih.gov

Isotope dilution mass spectrometry (IDMS) is a powerful calibration technique that provides high accuracy and precision for the quantification of analytes. nih.gov This method involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled 2,3,4,6-Tetrabromodiphenyl ether) to the sample prior to extraction and analysis. thermofisher.com The ratio of the native analyte to the labeled standard is then measured by the mass spectrometer. Since the native analyte and the labeled standard have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. This allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to highly accurate and reliable quantification. nih.govrsc.org IDMS is considered a definitive method for trace element and organic contaminant analysis. rsc.orgresearchgate.net

Overcoming Analytical Challenges in Quantification

The quantification of tetrabromodiphenyl ethers is fraught with challenges that require careful consideration and specialized analytical approaches.

One of the primary challenges is the potential for chromatographic interferences from the sample matrix. thermofisher.com This is particularly problematic in complex environmental samples where numerous other compounds may be present. High-resolution chromatographic techniques and selective mass spectrometric detection are essential to overcome this issue. thermofisher.comnih.gov

The thermal lability of some PBDE congeners, especially the higher brominated ones, can lead to degradation in the hot GC injector or column. nih.gov This can result in the formation of lower brominated congeners, leading to inaccurate quantification. Optimization of the injection technique and the use of shorter GC columns can help to mitigate this problem. nih.govnih.gov

The lack of commercially available analytical standards for all 209 possible PBDE congeners poses another significant challenge. nih.gov This limits the ability to accurately identify and quantify all congeners that may be present in a sample. nih.gov

Finally, matrix effects in the mass spectrometer ion source can suppress or enhance the signal of the target analytes, leading to inaccurate quantification. nih.gov Isotope dilution mass spectrometry is the most effective way to compensate for these matrix effects. nih.gov

| Challenge | Description | Potential Solutions |

| Chromatographic Interferences | Co-elution of matrix components with target analytes. thermofisher.com | High-resolution capillary columns, selective mass spectrometric detection (MS/MS, HRMS). thermofisher.comnih.gov |

| Thermal Degradation | Breakdown of higher brominated PBDEs at high temperatures. nih.gov | Optimized injection techniques, shorter GC columns. nih.govnih.gov |

| Lack of Standards | Commercial standards are not available for all 209 congeners. nih.gov | Use of relative response factors, development of new certified reference materials. |

| Matrix Effects | Signal suppression or enhancement in the ion source. nih.gov | Isotope dilution mass spectrometry. nih.gov |

Confounder Identification from Other Brominated Compounds

The analysis of BDE-68 is often complicated by the co-extraction of other structurally similar brominated compounds, which can act as confounders and lead to inaccurate quantification. These interfering compounds can be broadly categorized as other polybrominated diphenyl ether (PBDE) congeners, methoxylated PBDEs (MeO-PBDEs), and other brominated flame retardants (BFRs) such as brominated bipyrroles.

Methoxylated PBDEs (MeO-PBDEs): These compounds can be of natural origin, produced by marine organisms, or can be metabolites of PBDEs. amchro.com Their structural similarity to PBDEs, including a diphenyl ether core with bromine and methoxy (B1213986) substitutions, can lead to similar fragmentation patterns in mass spectrometry, potentially causing misidentification. For instance, certain MeO-PBDEs can have the same nominal mass as BDE-68, necessitating high-resolution mass spectrometry or specific chromatographic conditions for differentiation.

Other Brominated Flame Retardants: A wide array of other BFRs may be present in samples, further complicating the analysis. These can include polybrominated biphenyls (PBBs) and emerging BFRs. For example, PBB-153 has been detected in human serum alongside various PBDE congeners. nih.gov The presence of trace contaminants like brominated furans in technical PBDE mixtures can also interfere with the analysis and toxicological assessment. nih.gov

The development of robust analytical methods is crucial to distinguish BDE-68 from these potential confounders. This often involves multi-step cleanup procedures and the use of advanced analytical instrumentation.

Isomer Resolution and Chromatographic Interferences in Complex Samples

One of the primary analytical hurdles in the determination of BDE-68 is the separation from its isomers. The tetrabromodiphenyl ether homolog group consists of 42 possible congeners, many of which have similar physicochemical properties, making their chromatographic separation challenging. epa.gov For example, the analysis of PBDEs in human milk and serum has highlighted the prevalence of several congeners, including BDE-47, BDE-99, BDE-100, and BDE-153, which need to be resolved from less abundant isomers like BDE-68. researchgate.netnih.gov

Gas chromatography (GC) is the most common technique for the separation of PBDEs. The choice of the capillary column is critical for achieving adequate resolution. Commonly used columns include those with 5% diphenyl / 95% dimethyl polysiloxane stationary phases. However, complete separation of all tetrabromodiphenyl ether isomers on a single column can be difficult. In such cases, two-dimensional gas chromatography (GCxGC) can provide enhanced separation power.

Chromatographic interferences can also arise from the sample matrix itself. Complex matrices such as sediment, biota, and human tissues contain a multitude of co-extractive substances (e.g., lipids, pigments) that can interfere with the analysis. nih.gov Therefore, extensive sample preparation and cleanup steps are essential prior to instrumental analysis. These steps may include pressurized liquid extraction, gel permeation chromatography, and solid-phase extraction. nih.gov

Method Validation and Quality Control

To ensure the reliability and comparability of analytical data for BDE-68, rigorous method validation and ongoing quality control are indispensable. Key parameters that must be evaluated include recovery, detection limits, and reproducibility. bund.de

Recovery: The recovery of an analytical method refers to the proportion of the analyte of interest that is successfully extracted and quantified from the sample matrix. It is typically assessed by spiking blank matrices with a known amount of the analyte standard. For PBDE analysis, recoveries are often determined using isotopically labeled internal standards, such as ¹³C-labeled BDE-209. nih.gov Acceptable recovery rates are generally expected to be high, with some methods reporting recoveries greater than 85%. nih.gov

Detection Limits: The method detection limit (MDL) is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with a stated accuracy and precision. These limits are crucial for assessing low-level environmental contamination. For PBDEs, detection limits can vary depending on the matrix and the analytical instrumentation used, with reported limits in the low picogram per gram (pg/g) range for some applications. epa.gov

Reproducibility: Reproducibility is the measure of the consistency of results obtained by applying the same method to identical test materials under different conditions (e.g., different laboratories, operators, or equipment). bund.de It is a critical component of method validation, ensuring that the analytical method is robust and transferable. Inter-laboratory comparison studies and the use of certified reference materials (CRMs) are essential for assessing and ensuring reproducibility.

Table 1: Key Method Validation Parameters for PBDE Analysis

| Parameter | Description | Typical Considerations |

|---|---|---|

| Recovery | The efficiency of the analytical method in extracting the analyte from the sample matrix. | Use of isotopically labeled internal standards; acceptable ranges are typically 70-130%. |

| Method Detection Limit (MDL) | The lowest concentration of an analyte that can be reliably detected. | Determined statistically from multiple analyses of a low-level spiked sample. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely measured. | Typically 3-5 times the MDL. |

| Reproducibility | The ability of the method to produce consistent results across different laboratories or conditions. | Assessed through inter-laboratory studies and the use of Certified Reference Materials (CRMs). |

Environmental Fate and Transformation of Tetrabromodiphenyl Ethers

Degradation Mechanisms of Tetrabromodiphenyl Ethers

Tetrabromodiphenyl ethers can be broken down through several mechanisms, primarily categorized as reductive debromination and oxidative degradation. industrialchemicals.gov.au The specific pathways and resulting products are dependent on the environmental conditions and the presence of catalysts or other reactive species. industrialchemicals.gov.auindustrialchemicals.gov.au

Reductive Debromination Processes

Reductive debromination is a key transformation pathway for polybrominated diphenyl ethers (PBDEs), including tetrabromodiphenyl ethers. industrialchemicals.gov.au This process involves the removal of bromine atoms from the diphenyl ether structure, leading to the formation of lower-brominated congeners.

Electrochemical Reduction using Catalytic Materials (e.g., Pd/Metal Foam Electrodes)

Electrochemical reduction has emerged as a promising technology for the degradation of PBDEs. Studies have demonstrated the effectiveness of palladium (Pd) supported on metal foam electrodes (such as nickel, copper, and silver) in the debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47). mdpi.com The presence of palladium significantly enhances the degradation efficiency. mdpi.com For instance, a 15.16% Pd/Ni foam electrode has shown high efficiency in degrading BDE-47. mdpi.com

The degradation rate is influenced by factors such as the type of metal foam, the loading of palladium, and the applied current intensity. mdpi.com Research indicates that the degradation rate of BDE-47 increases with current density up to a certain point (peaking at 4 mA in one study) and then decreases. mdpi.com Furthermore, these catalytic systems have demonstrated the ability to degrade PBDEs with varying degrees of bromination. mdpi.com However, the efficiency of these electrodes can decrease over multiple cycles due to factors like palladium loss and structural damage to the foam. mdpi.comresearchgate.net

Hydrogen Atom Transfer Pathways

In the context of electrochemical reduction with certain catalytic materials, the transfer of hydrogen atoms plays a crucial role in the debromination process. mdpi.com For Pd/Ni and Pd/Ag foam electrodes, the degradation of BDE-47 is primarily driven by hydrogen atom transfer. mdpi.comresearchgate.net This mechanism involves the reaction of adsorbed PBDE molecules with atomic hydrogen that is electrochemically generated on the catalyst surface.

Electron Transfer Dominant Pathways

In contrast to hydrogen atom transfer, an electron transfer dominant pathway is observed in the electrochemical reduction of BDE-47 using Pd/Cu foam electrodes. mdpi.comresearchgate.net In this mechanism, electrons are directly transferred from the cathode to the PBDE molecule, leading to the cleavage of the carbon-bromine bond. This pathway is also predominant in the debromination of BDE-47 by Cu/Fe0 bimetallic systems in water. nih.gov

Oxidative Degradation Processes

Oxidative processes provide an alternative route for the degradation of tetrabromodiphenyl ethers. These methods typically involve the generation of highly reactive oxygen species that can break down the persistent structure of these compounds.

Thermally Activated Persulfate Systems

Thermally activated persulfate (TAP) has been shown to be an effective method for the oxidative degradation of BDE-47. nih.gov In this process, persulfate is heated to generate sulfate (B86663) radicals (SO₄·⁻), which are powerful oxidizing agents. nih.govresearchgate.net Studies have demonstrated that under optimal conditions (e.g., a PDS:BDE-47 molar ratio of 1000:1, a temperature of 60 °C, and a neutral pH), complete degradation of BDE-47 can be achieved. nih.gov

The degradation process involves the attack of sulfate radicals on the C-Br bond, leading to its cleavage and the subsequent fission of the ether bond. nih.gov Theoretical calculations suggest that HSO₄· may also play a significant role in the degradation of BDE-47 within the TAP system. nih.gov This method has been shown to be effective for various PBDE congeners, although the degradation rate tends to decrease as the number of bromine substituents increases. researchgate.net

Interactive Data Table: Degradation of BDE-47 using Thermally Activated Persulfate

| Parameter | Condition | Degradation Efficiency | Time (min) |

| PDS:BDE-47 Ratio | 1000:1 | 100% | 180 |

| Temperature | 60 °C | 100% | 180 |

| Initial pH | 7 | 100% | 180 |

Data sourced from a study on the degradation of BDE-47 by a thermally activated persulfate system. nih.gov

Role of Sulfate Radicals and Other Oxidants in Degradation

Advanced oxidation processes (AOPs) involving potent oxidants like sulfate radicals (SO₄•⁻) are being investigated for the degradation of persistent organic pollutants, including PBDEs. While specific studies on the degradation of 2,3,4,6-tetrabromodiphenyl ether by sulfate radicals are not extensively detailed in the provided results, the principles of AOPs suggest a potential degradation pathway. For instance, the Fenton reaction, which produces highly reactive hydroxyl radicals (HO•), has been shown to effectively degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a structurally similar compound. nih.gov This process involves OH-addition and Br-substitution by HO• as the main degradation mechanisms. nih.gov It is plausible that sulfate radicals, being strong oxidants, could also induce similar degradation mechanisms for this compound.

The degradation of BDE-47 has also been observed in the presence of the bacterium Shewanella oneidensis MR-1, which facilitates a Fenton-like reaction. nih.gov The bacterium produces both Fe(II) and hydrogen peroxide (H₂O₂), which then react to form hydroxyl radicals that degrade the BDE-47. nih.gov The degradation efficiency was found to be dependent on the amount of hydroxyl radicals produced. nih.gov This suggests that both abiotic and microbially-mediated oxidative processes can contribute to the breakdown of tetrabromodiphenyl ethers in the environment.

Biodegradation and Biotransformation Pathways

The biological breakdown and transformation of tetrabromodiphenyl ethers are critical processes that influence their environmental persistence and toxicity.

Microbial communities play a significant role in the breakdown of organic materials and can be harnessed for the remediation of contaminated soils. medmedchem.comresearchgate.net Composting, a process driven by diverse microbial consortia, has shown potential for the bioremediation of soils contaminated with BDE-47. nih.gov Studies have demonstrated that the degradation rate of BDE-47 is significantly higher in agricultural waste-composting piles compared to control groups, with an enhancement of nearly 15% by the end of a 45-day composting period. nih.gov

The composition of both bacterial and fungal communities within the compost is influenced by various environmental factors. nih.gov The presence of BDE-47 has a more significant impact on the bacterial community structure than other physicochemical parameters, and this influence is stronger on bacteria than on fungi. nih.gov Conversely, the fungal community composition is most significantly affected by the temperature of the compost pile. nih.gov This highlights the complex interplay between the contaminant and the microbial communities responsible for its degradation. The proposed mechanism for the biodegradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms involves a series of biological reactions including hydroxylation and debromination. nih.gov

Marine microalgae have been investigated for their ability to take up and biotransform BDE-47. researchgate.netcityu.edu.hk Four species of marine microalgae (Isochrysis galbana, Prorocentrum minimum, Skeletonema grethae, and Thalassiosira pseudonana) were shown to accumulate BDE-47 from their environment. researchgate.netcityu.edu.hk While all four species demonstrated the ability to debrominate BDE-47 to form BDE-28, the formation of hydroxylated PBDEs (OH-PBDEs) was only observed in I. galbana and only at very high exposure concentrations. researchgate.netcityu.edu.hk This suggests that biotransformation by microalgae is unlikely to be a major source of the OH-PBDEs and methoxylated PBDEs (MeO-PBDEs) found in the marine environment. researchgate.netcityu.edu.hk

In early life-stages of zebrafish, BDE-47 and its derivatives, 6-OH-BDE-47 and 6-MeO-BDE-47, exhibit different bioaccumulation and biotransformation patterns. acs.org Notably, 6-MeO-BDE-47 was found to be transformed into 6-OH-BDE-47 in a time-dependent manner, while no transformation of BDE-47 into its hydroxylated or methoxylated forms was observed. acs.org

Debromination, the removal of bromine atoms, is a key transformation pathway for PBDEs in biological systems, often resulting in the formation of less brominated and sometimes more toxic congeners. nih.gov The conversion of BDE-47 to BDE-28 is a commonly observed debromination step. researchgate.netresearchgate.net This process has been documented in various organisms, including marine microalgae and pumpkin plants. researchgate.netcityu.edu.hkresearchgate.net

Anaerobic microbial reductive debromination of PBDEs has been identified in various environments, including sewage sludge, soils, and sediments. nih.gov This process is typically slow and results in the partial debromination of higher brominated congeners to lower brominated ones. nih.gov For instance, the anaerobic biodebromination of BDE-47 has been shown to produce very low concentrations of BDE-28 compared to photochemical and iron-catalyzed debromination processes. nih.gov The debromination pathways can vary between different microbial consortia, with some showing preferential removal of bromine atoms at specific positions on the diphenyl ether backbone. nih.gov

Persistence and Resistance to Conventional Remediation Methods

Tetrabromodiphenyl ethers, including BDE-47, are classified as persistent organic pollutants (POPs) due to their resistance to degradation in the environment. nih.gov Their hydrophobic nature causes them to sorb strongly to organic matter in soil and sediment, leading to their accumulation in these environmental compartments. nih.gov This persistence makes them resistant to conventional remediation methods.

The half-life of BDE-47 in aqueous solutions under photolytic conditions can be on the order of days, but the degradation products and rates are highly dependent on the specific environmental conditions. morressier.com In anaerobic sediment microcosms, the reductive debromination of BDE-47 occurs, but at a slow rate, with a half-life of nearly 60 days observed in one study. acs.org The slow degradation rates contribute to the long-term presence of these compounds in the environment.

Environmental Transport and Mobility

The environmental transport and mobility of this compound and other PBDEs are governed by their physicochemical properties, such as their low water solubility and high octanol-water partition coefficient (Kow). These properties lead to their association with particulate matter in the atmosphere and in aquatic systems, allowing for long-range transport. cnr.it

Once in the environment, PBDEs can be taken up by organisms and bioaccumulate in fatty tissues. nih.gov The debrominated metabolite of BDE-47, BDE-28, has been found to translocate more easily and accumulate in the shoots of pumpkin plants compared to the parent compound, likely due to its lower hydrophobicity and molecular weight. researchgate.net This highlights how biotransformation can influence the mobility and distribution of these contaminants within ecosystems.

Biological Interactions and Mechanistic Studies of Tetrabromodiphenyl Ethers

Uptake and Bioaccumulation Dynamics in Organisms

2,3,4,6-Tetrabromodiphenyl ether, like other PBDEs, is recognized for its potential to accumulate in living organisms. The process of bioaccumulation, where the concentration of a chemical increases in an organism over time, is a significant concern for lipophilic compounds like BDE-64. These substances tend to be stored in the fatty tissues of organisms.

The bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water, for tetrabrominated to hexabrominated diphenyl ethers in the marine food web can be as high as 17–76, indicating a strong potential for bioaccumulation. nih.gov BDE-47, a structurally similar tetrabromodiphenyl ether, is considered one of the most bioavailable congeners in marine environments. nih.gov It exhibits a high BCF and its bioaccumulation is time-dependent, with a long half-life in water. nih.gov Marine sediments are a primary source of BDE-47 for marine organisms. nih.gov

Studies on marine microalgae have shown that these organisms can readily take up BDE-47, a similar congener, through both adsorption and absorption. nih.gov For instance, within two days, the uptake efficiencies of BDE-47 reached 76% for the flagellate I. galbana and 68% for the dinoflagellate P. minimum. nih.gov Diatoms such as S. grethae and T. pseudonana showed lower but still significant uptake efficiencies of around 31%. nih.gov This uptake is a critical first step in the transfer of these compounds into the broader food web. The accumulation in microalgae ranged from 0.772 ± 0.092 μg BDE-47 g−1 lipid to 215 ± 54 μg BDE-47 g−1 lipid within a two-day period. cityu.edu.hk

| Organism Type | Species | Uptake Efficiency (%) | Accumulation (µg/g lipid) | Timeframe |

| Flagellate | Isochrysis galbana | 76 | 0.772 - 215 | 2 days |

| Dinoflagellate | Prorocentrum minimum | 68 | N/A | 2 days |

| Diatom | Skeletonema grethae | ~31 | N/A | 2 days |

| Diatom | Thalassiosira pseudonana | ~31 | N/A | 2 days |

Cellular and Molecular Mechanisms of Interaction

The toxicological effects of this compound at the cellular and molecular levels are multifaceted, involving complex interactions with various biological pathways. Research into these mechanisms helps to explain the observed toxic effects in organisms.

Modulation of Intracellular microRNA Profiles

Exposure to tetrabromodiphenyl ethers can lead to changes in the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. In a study on human M(LPS) macrophage-like cells, exposure to PBDE-47 resulted in the dysregulation of eight miRNAs. nih.gov These altered miRNAs are involved in biological pathways that control estrogen-mediated signaling and immune responses, particularly the differentiation of macrophages into M1 and M2 types. nih.govnih.gov

Interference with Small Extracellular Vesicle Biogenesis and microRNA Cargo

Tetrabromodiphenyl ethers can also affect the production and content of small extracellular vesicles (sEVs), which are important for intercellular communication. nih.gov Treatment of M(LPS) THP-1 macrophage-like cells with PBDE-47 was found to increase the number of sEVs produced. nih.gov Furthermore, this exposure led to the selective loading of specific immune-related miRNAs into these vesicles. nih.gov This suggests that the compound can alter cell-to-cell signaling by modifying the miRNA cargo of sEVs. nih.govnih.gov

Induction of Oxidative Stress Pathways

A key mechanism of toxicity for many environmental contaminants, including tetrabromodiphenyl ethers, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. Exposure to BDE-47 has been shown to increase the production of ROS in various cell types, including liver cells and fibroblasts. nih.govmdpi.com This increase in ROS can lead to damage to cellular components such as lipids, proteins, and DNA. mdpi.comsemanticscholar.org Studies have also shown that BDE-47 can alter the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov

DNA Damage and Cell Cycle Dysregulation

The oxidative stress induced by tetrabromodiphenyl ethers can lead to DNA damage. nih.gov While some studies on BDE-47 did not find direct evidence of DNA damage, they did observe the induction of oxidative stress, which is a known cause of such damage. nih.gov Furthermore, exposure to these compounds can disrupt the normal cell cycle. For example, in pygmy killer whale skin fibroblast cell lines, a metabolite of BDE-47, 6-OH-BDE-47, was found to cause cell cycle arrest in the G0/G1 phase by upregulating the p21 gene and inhibiting the formation of cyclin-dependent kinase complexes. nih.gov This disruption of the cell cycle can inhibit cell proliferation. nih.gov

Perturbation of Hormone Homeostasis through Estrogen Receptor-Mediated Pathways

Tetrabromodiphenyl ethers are known to be endocrine-disrupting chemicals, meaning they can interfere with the body's hormone system. nih.gov BDE-47, in particular, has been shown to exhibit estrogenic activity. nih.govoup.com In studies using immature rats, BDE-47 was found to induce the expression of calbindin-D9k, a calcium-binding protein that is regulated by estrogen, in the uterus. nih.govoup.com This effect was mediated through the estrogen receptor (ER), as it could be blocked by an ER antagonist. nih.govoup.com This demonstrates that BDE-47 can mimic the effects of estrogen, potentially leading to disruptions in reproductive function and development. nih.gov

Other Receptor Site Interactions (e.g., Aryl Hydrocarbon Receptors)

There is a lack of specific data in the reviewed scientific literature concerning the direct interaction of this compound with the aryl hydrocarbon receptor (AhR). Research on other PBDEs indicates that structural similarities to dioxin-like compounds have prompted investigations into their potential to act as AhR ligands. researchgate.net For instance, studies on BDE-47 have shown that while it can activate the AhR, this interaction and the subsequent downstream effects can be complex and sometimes contradictory depending on the study model. nih.govresearchgate.net However, without specific experimental data for this compound, its capacity to bind to and activate the AhR remains uncharacterized.

In Vitro and In Vivo Model Systems for Mechanistic Elucidation

Similarly, a detailed examination of scientific databases does not yield specific studies that have employed in vitro or in vivo models to elucidate the biological mechanisms of this compound.

In Vitro Models: A variety of cell lines have been instrumental in understanding the mechanisms of other PBDEs. Human cell lines such as the hepatoblastoma cell line HepG2 and the monocytic leukemia cell line THP-1, as well as mouse embryonic fibroblast-derived 3T3-L1 cells, have been used to study the effects of BDE-47 on cytotoxicity, inflammatory responses, and adipocyte differentiation. nih.govnih.govnih.govnih.gov However, there are no specific reports of these or other cell lines being used to investigate this compound.

Rodent Models: In vivo studies using rodent models, primarily mice and rats, have been crucial for understanding the systemic effects of PBDEs like BDE-47, including their impact on gut microbiota and prediabetic conditions. mdpi.com These models have provided valuable insights into the developmental and long-term health effects of more common PBDE congeners. scienceopen.com Unfortunately, no comparable studies focused on this compound were identified.

Aquatic Organisms: Aquatic organisms, such as the medaka fish (Oryzias latipes) and zebrafish (Danio rerio), are frequently used as models in ecotoxicology to assess the impact of environmental contaminants like PBDEs. nih.govnih.govresearchgate.netresearchgate.netsacredheart.edu These studies have provided data on bioaccumulation, developmental toxicity, and behavioral effects of congeners like BDE-47. The scientific literature lacks specific studies on the effects of this compound in these aquatic models.

Ecological Implications and Risk Assessment Frameworks

Environmental Risk Assessment Methodologies for Aquatic and Terrestrial Ecosystems

Standard environmental risk assessment methodologies rely on empirical data from toxicity studies to model potential ecological effects.

Species Sensitivity Distribution Analysis

Species Sensitivity Distribution (SSD) is a statistical method used in ecotoxicology to estimate the proportion of species that will be adversely affected by a certain concentration of a chemical. nih.gov This analysis requires a substantial amount of toxicity data from various species representing different trophic levels. For well-studied congeners like BDE-47, SSD models have been developed to derive environmental quality standards. nih.gov There is no specific information in the search results to conduct an SSD analysis for 2,3,4,6-tetrabromodiphenyl ether.

Derivation of Hazardous Concentration (HC5) Values

The Hazardous Concentration for 5% of species (HC5) is a key value derived from an SSD. It represents the concentration at which 5% of the species in an ecosystem are expected to experience adverse effects. This metric is crucial for setting protective environmental concentration limits. For example, based on acute and chronic toxicity data for BDE-47, the 5% hazardous concentration (HC5) and predicted no-effect concentration (PNEC) values have been derived. nih.gov Similar derivations for this compound are not available in the provided search results.

Comparative Ecological Contamination Levels and Regional Differences

Studies on other PBDEs have shown widespread environmental contamination with significant regional variations in concentration levels, often linked to historical use and disposal patterns. For instance, PBDE concentrations in North America have been reported to be significantly higher than in Europe. acs.org Monitoring programs have tracked the levels of major PBDE congeners in various environmental matrices like sediment, water, and biota. lu.se However, specific data on the ecological contamination levels and regional differences for this compound are not documented in the available search results.

Monitoring Trends and Spatiotemporal Patterns of Tetrabromodiphenyl Ether Occurrence

Long-term monitoring studies have been essential in understanding the environmental fate of PBDEs, showing both increases in environmental concentrations over time and subsequent decreases following regulatory bans. acs.orglu.se These trends are well-documented for congeners like BDE-47, BDE-99, and BDE-153. acs.org The search results lack specific information regarding monitoring trends and the spatiotemporal patterns of this compound's occurrence in the environment.

Future Research Directions for Tetrabromodiphenyl Ethers

Development of Novel and Efficient Remediation Technologies

The persistence of tetrabromodiphenyl ethers in the environment calls for the development of effective and sustainable remediation strategies. environmentjournal.canih.gov Future research should prioritize the exploration of innovative, low-cost, and environmentally friendly technologies to remove these contaminants from soil, water, and sediment. environmentjournal.cataylorfrancis.com

Key areas of focus include:

Bio-based Technologies: Investigating the potential of microorganisms and plants for the biodegradation and phytoremediation of tetrabromodiphenyl ethers. taylorfrancis.comgreener-h2020.eu This includes identifying and engineering novel microbial strains or plant species with enhanced degradation capabilities. greener-h2020.eunih.gov The use of bio-based materials like biopolymers and biosurfactants for environmental management also warrants further exploration. taylorfrancis.com

Advanced Oxidation Processes (AOPs): Optimizing AOPs, such as photocatalysis and thermally activated persulfate systems, for the efficient degradation of 2,3,4,6-tetrabromodiphenyl ether. nih.govacs.org Research should aim to enhance the degradation efficiency and understand the formation of potential toxic byproducts. nih.gov

Nano-remediation: Exploring the application of nanomaterials, like zero-valent iron and graphene, for the isolation and decomposition of these pollutants. environmentjournal.ca

Electrochemical Reduction: Further developing electrochemical methods, such as those using palladium-supported electrodes, for the debromination and degradation of tetrabromodiphenyl ethers. mdpi.com Research should focus on improving electrode stability and efficiency. mdpi.com

A comparative analysis of emerging remediation technologies is presented in the table below:

| Remediation Technology | Principle | Potential Advantages | Research Focus |

| Bioremediation | Use of microorganisms to break down contaminants. greener-h2020.eunih.gov | Cost-effective, environmentally friendly. taylorfrancis.com | Identifying and engineering efficient microbial strains. greener-h2020.eunih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants. greener-h2020.eu | Aesthetically pleasing, can be used for large areas. greener-h2020.eu | Identifying hyperaccumulating plant species. |

| Advanced Oxidation | Generation of highly reactive radicals to destroy pollutants. nih.gov | Rapid degradation of a wide range of contaminants. nih.gov | Optimizing reaction conditions and minimizing byproduct formation. nih.gov |

| Nano-remediation | Use of nanoparticles for contaminant removal. environmentjournal.ca | High reactivity and large surface area. environmentjournal.ca | Assessing long-term environmental impacts and scalability. |

| Electrochemical Reduction | Use of electrical current to drive debromination reactions. mdpi.com | Controlled and efficient degradation. mdpi.com | Improving electrode longevity and reducing energy consumption. mdpi.com |

Advanced Analytical Techniques for Comprehensive Congener and Metabolite Analysis

A thorough understanding of the environmental fate and toxicological effects of this compound requires sophisticated analytical methods. Future research should focus on developing and refining techniques for the comprehensive analysis of this congener and its various metabolites in complex environmental and biological matrices.

Key research directions include:

High-Resolution Mass Spectrometry (HRMS): Further application of HRMS for the unambiguous identification and quantification of tetrabromodiphenyl ether isomers and their transformation products. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Continued development of sensitive and selective LC-MS/MS methods for the analysis of hydroxylated and other polar metabolites of this compound in biological samples. nih.govnih.govepa.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Utilizing advanced GC-MS/MS systems, such as triple quadrupole instruments, for the highly selective and sensitive detection of PBDEs in environmental samples, enabling streamlined and cost-effective analysis. thermofisher.com

Multi-analyte Methods: Developing integrated analytical platforms that can simultaneously measure a wide range of brominated flame retardants and their metabolites, providing a more holistic view of exposure. epa.gov

The following table summarizes key analytical techniques and their applications:

| Analytical Technique | Abbreviation | Primary Application | Key Advantages |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile compounds like parent PBDEs. psu.edu | High separation efficiency, well-established methods. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Analysis of polar metabolites like hydroxylated PBDEs. nih.govnih.govepa.gov | Suitable for non-volatile and thermally labile compounds. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for formula determination. nih.gov | High specificity and confidence in identification. |

| Triple Quadrupole GC-MS/MS | GC-MS/MS | Highly selective and sensitive quantification of target analytes. thermofisher.com | Excellent for complex matrices, reduces interferences. thermofisher.com |

Refined Mechanistic Investigations at the Molecular and Cellular Levels

To better assess the risks associated with this compound exposure, it is crucial to elucidate the underlying mechanisms of its toxicity at the molecular and cellular levels. Future research should move beyond descriptive toxicology to more refined mechanistic investigations.

Areas for future investigation include:

Omics Technologies: Employing genomics, transcriptomics, proteomics, and metabolomics to identify key molecular pathways and cellular processes disrupted by this compound. nih.gov

Receptor-mediated Effects: Investigating the interaction of this congener and its metabolites with nuclear receptors, such as the estrogen and thyroid hormone receptors, to understand its endocrine-disrupting potential. nih.gov

Mitochondrial Dysfunction: Exploring the role of mitochondrial damage, oxidative stress, and apoptosis in the cellular toxicity of tetrabromodiphenyl ethers. nih.gov

Epigenetic Modifications: Examining the potential for this compound to induce epigenetic changes, such as DNA methylation and histone modifications, which could have long-lasting health consequences. nih.gov

Neurotoxicity and Developmental Effects: Further investigating the mechanisms by which this compound affects neuronal development and function, particularly during critical windows of exposure. researchgate.netnih.gov

Global Monitoring and Source Apportionment Studies to Identify Contamination Hotspots

Comprehensive global monitoring programs are essential to track the environmental distribution of this compound, identify contamination hotspots, and evaluate the effectiveness of regulatory measures.

Future research efforts should focus on:

Expanded Geographic Scope: Establishing and expanding monitoring programs in under-researched regions to obtain a more complete global picture of contamination levels.

Source Apportionment: Utilizing advanced statistical models and chemical fingerprinting techniques to identify and quantify the contributions of different sources to environmental contamination. nih.gov

Long-Range Transport: Investigating the atmospheric and oceanic transport of this compound to understand its global distribution patterns.

Temporal Trend Analysis: Conducting long-term monitoring studies to assess changes in environmental concentrations over time and in response to regulatory actions. acs.org

Integrated Environmental and Biological Modeling for Exposure and Effects Prediction

Integrated modeling approaches that combine environmental fate and transport models with pharmacokinetic and pharmacodynamic models can provide a powerful tool for predicting exposure levels and potential health effects of this compound.

Future research in this area should aim to:

Develop Consensus Exposure Models: Creating and refining models that estimate human exposure from various sources, incorporating data from biomonitoring studies. epa.gov

Incorporate Metabolic Data: Integrating data on the metabolism and bioaccumulation of this compound into models to improve the accuracy of internal dose predictions. nih.govresearchgate.net

Link Exposure to Effects: Developing models that can link predicted environmental and biological concentrations to potential adverse health outcomes based on mechanistic data.

High-Throughput Screening: Utilizing high-throughput screening assays and computational toxicology to prioritize congeners and metabolites for further investigation and to inform risk assessments.

By pursuing these future research directions, the scientific community can enhance our understanding of this compound and develop effective strategies to mitigate its potential risks to human health and the environment.

Q & A

Q. What analytical methods are recommended for quantifying BDE-62 in environmental matrices?

BDE-62 can be quantified using gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). EPA Method 1614 outlines congener-specific protocols for PBDE analysis, including isomer separation using capillary columns with high resolution (e.g., DB-5HT). Calibration standards should be prepared in isooctane at concentrations ranging from 0.5 to 200 ng/mL to ensure linearity . Sample preparation typically involves accelerated solvent extraction (ASE) with dichloromethane, followed by lipid removal using gel permeation chromatography and silica-based cleanup .

Q. How should standard solutions of BDE-62 be prepared to ensure accuracy in experimental studies?

Standard solutions of BDE-62 (CAS 446254-33-7) are commercially available at 50 µg/mL in isooctane. For laboratory use, serial dilutions should be performed under inert conditions to avoid photodegradation. Method validation requires verifying purity via GC-MS and cross-referencing retention times with certified reference materials (CRMs). Proper storage at -20°C in amber vials is critical to prevent bromine loss .

Q. What are the primary environmental matrices where BDE-62 has been detected?

BDE-62 has been identified in marine biota, sediment cores, and human tissues, though it is less abundant than higher-brominated congeners like BDE-46. Its detection in herring gull eggs (Great Lakes) and marine mammals highlights bioaccumulation potential, with lipid-normalized concentrations ranging from 5 to 100 ng/g . Congener-specific monitoring in fish and birds is essential due to regional contamination disparities .

Advanced Research Questions

Q. What experimental models are suitable for assessing BDE-62 toxicity, and what endpoints should be prioritized?

In vivo studies using Sprague-Dawley rats or C57BL/6 mice are recommended. Key endpoints include hepatotoxicity (e.g., hepatic steatosis), thyroid hormone disruption, and neurodevelopmental effects. Subchronic exposure (28-day) at doses mimicking environmental levels (0.1–10 mg/kg/day) can elucidate dose-response relationships. Transcriptomic profiling of liver or adipose tissue may reveal pathways like IGF-1 signaling or oxidative stress .

Q. How can congener-specific analytical challenges for BDE-62 be addressed in complex matrices?

Co-elution with structural isomers (e.g., BDE-71, BDE-75) complicates analysis. Strategies include:

Q. What mechanistic insights explain BDE-62’s persistence compared to other tetrabrominated congeners?

BDE-62’s bromine substitution pattern (2,3,4,6-) reduces susceptibility to microbial debromination. In vitro studies suggest slower degradation rates compared to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) due to steric hindrance. Reductive debromination using zero-valent zinc (ZVZ) and ascorbic acid enhances degradation efficiency by 30–50% under anaerobic conditions, producing tri- and di-brominated intermediates .

Q. How do regional regulatory frameworks impact BDE-62 research prioritization?

Under the Stockholm Convention, BDE-62 falls under "tetrabromodiphenyl ether" listings, requiring inventories of production and use. Researchers in North America and Europe should align with EPA and EU guidelines (e.g., REACH) for environmental monitoring, emphasizing biomonitoring in sentinel species like mussels (Mytilus galloprovincialis) to track spatial-temporal trends .

Data Interpretation & Contradictions

Q. How can conflicting data on PBDE temporal trends (e.g., increasing vs. steady-state concentrations) be reconciled?

Discrepancies arise from regional regulatory policies and matrix-specific half-lives. For example, European human milk shows plateauing PBDE levels post-2004 due to bans, while North American data indicate continued accumulation. Meta-analyses must stratify by geography, matrix (e.g., serum vs. sediment), and congener profile to resolve contradictions .

Q. What gaps exist in understanding BDE-62’s ecotoxicological impacts compared to well-studied congeners like BDE-47?

Limited data exist on BDE-62’s endocrine disruption potency and transgenerational effects. Prioritize in vitro assays (e.g., ER/AR reporter gene assays) and multi-omics approaches (proteomics, metabolomics) in model organisms like Eisenia fetida (earthworms) to fill these gaps .

Methodological Tables

Table 1. Recommended GC-MS Parameters for BDE-62 Analysis

| Parameter | Specification |

|---|---|

| Column | DB-5HT (30 m × 0.25 mm × 0.1 µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 100°C (1 min) → 20°C/min → 320°C (5 min) |

| Ionization Mode | Electron Impact (70 eV) |

| Quantification Ions | m/z 486 (M⁺), 488 ([M+2]⁺) |

Table 2. Key Toxicity Endpoints for BDE-62 in Rodent Studies

| Endpoint | Observed Effect (Dose) | Mechanism |

|---|---|---|

| Hepatotoxicity | Steatosis (1 mg/kg/day) | PPARα activation |

| Neurotoxicity | Impaired learning (0.5 mg/kg/day) | Cholinergic disruption |

| Thyroid Dysregulation | Reduced T4 (0.2 mg/kg/day) | UDP-glucuronosyltransferase induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.